2,4-Diethyl-1-methoxybenzene
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Overview
Description
2,4-Diethyl-1-methoxybenzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of two ethyl groups and one methoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diethyl-1-methoxybenzene can be achieved through electrophilic aromatic substitution reactions. One common method involves the alkylation of methoxybenzene (anisole) with ethyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under mild conditions, with the methoxy group directing the ethyl groups to the ortho and para positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2,4-Diethyl-1-methoxybenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The methoxy group activates the benzene ring towards electrophilic substitution, allowing reactions such as nitration, sulfonation, and halogenation to occur more readily.
Oxidation: The ethyl groups can be oxidized to form corresponding carboxylic acids under strong oxidative conditions.
Reduction: Reduction of the methoxy group can yield the corresponding phenol derivative.
Common Reagents and Conditions
Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) are used to introduce nitro groups into the benzene ring.
Halogenation: Halogens such as bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for the oxidation of ethyl groups.
Major Products Formed
Nitration: 2,4-Diethyl-1-methoxy-5-nitrobenzene
Halogenation: 2,4-Diethyl-1-methoxy-5-bromobenzene
Oxidation: 2,4-Diethyl-1-methoxybenzoic acid
Scientific Research Applications
2,4-Diethyl-1-methoxybenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Diethyl-1-methoxybenzene in chemical reactions involves the activation of the benzene ring by the methoxy group. This activation increases the electron density on the ring, making it more susceptible to electrophilic attack. The ethyl groups further influence the reactivity and orientation of substitution reactions . Molecular targets and pathways involved in its biological activities are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Anisole (Methoxybenzene): Similar structure but lacks the ethyl groups.
2,4-Diethylphenol: Similar structure but with a hydroxyl group instead of a methoxy group.
2,4-Diethylbenzene: Lacks the methoxy group, resulting in different chemical properties and reactivity.
Uniqueness
The methoxy group activates the benzene ring, while the ethyl groups provide additional sites for chemical modifications .
Properties
CAS No. |
110457-64-2 |
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Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
2,4-diethyl-1-methoxybenzene |
InChI |
InChI=1S/C11H16O/c1-4-9-6-7-11(12-3)10(5-2)8-9/h6-8H,4-5H2,1-3H3 |
InChI Key |
PDAOHDUTNGZKDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)CC |
Origin of Product |
United States |
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